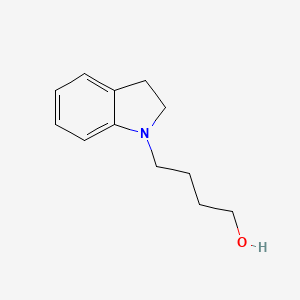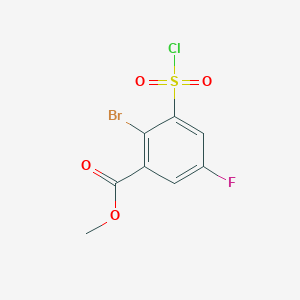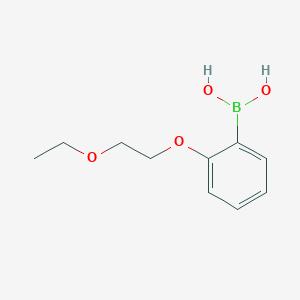![molecular formula C11H21N3O B1418610 N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide CAS No. 1153458-23-1](/img/structure/B1418610.png)
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide
Descripción general
Descripción
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide is a cyclic amide of cyclobutanecarboxylic acid that has a piperazine functional group attached to it. It is also referred to as PB220 or cyclobutane CEA. The IUPAC name is N-[2-(1-piperazinyl)ethyl]cyclobutanecarboxamide .
Molecular Structure Analysis
The molecular formula of N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide is C11H21N3O . The InChI code is 1S/C11H21N3O/c15-11(10-2-1-3-10)13-6-9-14-7-4-12-5-8-14/h10,12H,1-9H2,(H,13,15) .Physical And Chemical Properties Analysis
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide has a molecular weight of 211.31 . The predicted density is 1.071±0.06 g/cm3 . The predicted boiling point is 424.1±33.0 °C . It is an oil at room temperature .Aplicaciones Científicas De Investigación
PET Radioligand for Neuropsychiatric Disorders N-[4-[(18)F]-fluoropyridin-2-yl]-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, similar in structure to N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide, have been studied as PET radioligands for serotonin 5-HT1A receptors. These compounds show promise for in vivo quantification of 5-HT1A receptors, relevant in neuropsychiatric disorders (García et al., 2014).
Synthesis of Piperazine Derivatives Secondary amines' reaction with certain precursors leads to N,N'-disubstituted piperazine derivatives, demonstrating the chemical versatility and potential for synthesizing various piperazine-based compounds, including those related to N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide (Vasileva et al., 2018).
Antimicrobial Potential Research on 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, related in structure, has shown significant in vitro antimicrobial activity. This indicates the potential for N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide derivatives to possess similar properties (Rajkumar et al., 2014).
Imaging of Serotonin Receptors in Humans Studies on analogs of N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide have been used for PET imaging of serotonin 1A receptors in humans. This highlights the compound's relevance in neurological imaging and research (Choi et al., 2015).
Research in Dopamine Receptor Ligands Compounds similar in structure to N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide have been investigated for their affinity to dopamine D(4) receptors. This research contributes to understanding the role of such compounds in central nervous system disorders (Perrone et al., 2000).
Catalytic Applications in Organic Chemistry Piperazine-2-carboxylic acid derived N-formamide, structurally related, has been developed as a catalyst for the hydrosilylation of N-aryl imines. This suggests potential catalytic applications for N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide in organic synthesis (Wang et al., 2006).
Safety And Hazards
The safety information for N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Direcciones Futuras
While specific future directions for N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide are not available, piperazine-based compounds have shown promise in the field of gene therapy, particularly in the delivery of siRNA for selective gene silencing . This suggests potential future research directions in the development of novel delivery systems for nucleic acid-based therapies .
Propiedades
IUPAC Name |
N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c15-11(10-2-1-3-10)13-6-9-14-7-4-12-5-8-14/h10,12H,1-9H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMAAFAEQNSYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[2-(2,4-dichlorophenyl)-N-methylacetamido]acetate](/img/structure/B1418527.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1418529.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1418531.png)
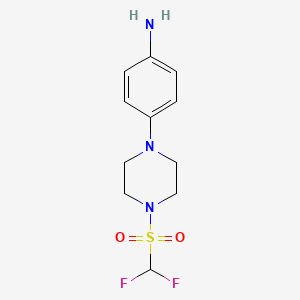
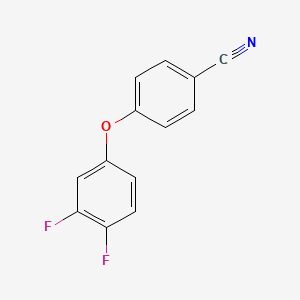
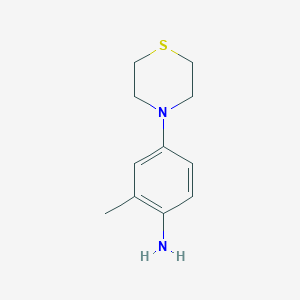
![Tert-butyl[(3,4-dimethylphenyl)methyl]amine](/img/structure/B1418539.png)
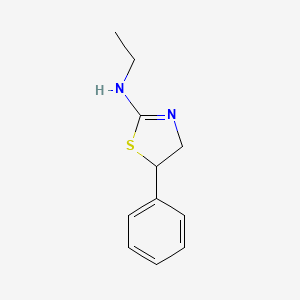
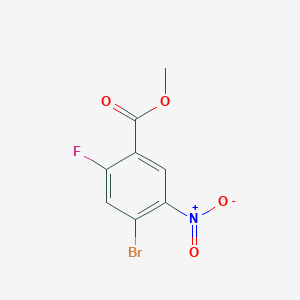
amine](/img/structure/B1418544.png)
amine](/img/structure/B1418545.png)
